molecular formula C15H26O3Si B3058937 Triethoxy(3-phenylpropyl)silane CAS No. 92992-68-2

Triethoxy(3-phenylpropyl)silane

Cat. No.: B3058937
CAS No.: 92992-68-2
M. Wt: 282.45 g/mol
InChI Key: SHVOOORFDZIMDB-UHFFFAOYSA-N
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Description

Triethoxy(3-phenylpropyl)silane is an organosilane compound characterized by a triethoxy silane group bonded to a 3-phenylpropyl chain. The phenylpropyl substituent introduces aromaticity and hydrophobic properties, making it distinct from silanes with alkyl, amino, or sulfur-based functional groups. This compound is primarily utilized in applications requiring interfacial adhesion, hydrophobicity, or π-π interactions, such as coatings, composites, and sensor technologies.

Properties

IUPAC Name

triethoxy(3-phenylpropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3Si/c1-4-16-19(17-5-2,18-6-3)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVOOORFDZIMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535622
Record name Triethoxy(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92992-68-2
Record name Triethoxy(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(3-phenylpropyl)silane typically involves the hydrosilylation reaction, where a hydrosilane reacts with an olefin in the presence of a catalyst. A common method includes the reaction of triethoxysilane with 3-phenylpropene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Triethoxy(3-phenylpropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Oxidation: The phenyl group can undergo oxidation reactions, leading to the formation of phenolic compounds.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Silanols and siloxanes.

    Oxidation: Phenolic derivatives.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Triethoxy(3-phenylpropyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.

    Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and diagnostic devices.

    Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various drug molecules, improving their stability and bioavailability.

    Industry: Applied in the production of coatings, adhesives, and sealants, where it enhances adhesion and durability.

Mechanism of Action

The mechanism of action of Triethoxy(3-phenylpropyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material. The phenylpropyl group provides additional hydrophobicity and flexibility, making the compound suitable for various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and functional groups of comparable silanes:

Compound Name Substituent Group Key Functional Properties Molecular Weight (g/mol) Primary Applications
Triethoxy(3-phenylpropyl)silane Phenylpropyl Aromaticity, hydrophobicity ~280 (estimated) Coatings, sensors, composites
Triethoxysilane (TEOS) None (bare silane) Hydrolysis reactivity 208.33 Sol-gel coatings, cement additives
3-Aminopropyltriethoxysilane (APTES) Aminopropyl Polarity, adhesion 221.37 Molecular imprinting, nanoparticle functionalization
AEAPTMS* Aminoethylaminopropyl Steric hindrance, dispersion Higher than APTES Cement dispersion enhancer
Bis-(3-triethoxysilylpropyl) tetrasulfane (Si-69) Tetrasulfane-propyl Sulfur crosslinking 528.94 Rubber vulcanization
Triethoxy(octyl)silane (C8) Octyl Hydrophobicity 276.48 Hydrophobic coatings
Trimethoxy(3,3,3-trifluoropropyl)silane (F3) Trifluoropropyl Fluorine-induced hydrophobicity 242.25 Anti-fouling coatings
(3-Chloropropyl)triethoxysilane Chloropropyl Reactivity (Cl as leaving group) 240.81 Intermediate in synthesis
m-APhS (Aminophenyltriethoxysilane) Aminophenyl Aromatic amine, π-π interactions ~285 (estimated) Explosive sensing

*AEAPTMS: N-2-aminoethyl-3-aminopropyl trimethoxy silane

Cement Dispersion and Steric Hindrance
  • AEAPTMS outperformed TEOS and APTES in cement paste dispersion due to its longer side chain and secondary amine group, providing superior steric hindrance .
Hydrophobic Coatings
  • C8 (octyl) and C16 (hexadecyl) silanes demonstrated increasing hydrophobicity with alkyl chain length .
  • F3 (trifluoropropyl) exhibited exceptional hydrophobicity and chemical resistance due to fluorine’s electronegativity .
  • This compound : The phenyl group may provide intermediate hydrophobicity between alkyl and fluorinated silanes, with added benefits of aromatic interactions.
Sensor Technologies
  • m-APhS and other aromatic silanes enabled supersensitive explosive detection via π-π stacking .
  • This compound : Its phenylpropyl group could similarly enhance sensor selectivity for aromatic targets.
Rubber Vulcanization
  • Si-69 and Si-264 improved silica-rubber compatibility through sulfur-mediated crosslinking, enhancing mechanical properties .
  • This compound : Lacking reactive sulfur groups, it is less likely to excel in vulcanization but may aid in filler dispersion.
Adsorption and Extraction
  • (3-Aminopropyl)triethoxysilane achieved 90% efficiency in hydroxy-PAH extraction due to polar amino-group interactions .
  • This compound: The non-polar phenylpropyl group would favor adsorption of hydrophobic contaminants but may underperform for polar analytes.

Key Research Findings

Steric Effects: Amino-functionalized silanes (e.g., AEAPTMS) excel in steric hindrance, while phenylpropyl groups may offer moderate bulkiness .

Hydrophobicity Hierarchy : Fluorinated > Long alkyl (C16/C8) > Aromatic (phenylpropyl) > Short alkyl (C2) .

Reactivity : Chloropropyl silanes are preferred for further functionalization, whereas phenylpropyl silanes are more stable .

Sensing : Aromatic silanes (e.g., m-APhS) leverage π-π interactions, a trait shared by phenylpropyl derivatives .

Biological Activity

Triethoxy(3-phenylpropyl)silane (TEPS) is an organosilicon compound with significant potential in various biological applications. Its unique structure, characterized by ethoxy groups and a phenylpropyl moiety, contributes to its reactivity and functionality in biological systems. This article reviews the biological activity of TEPS, including its mechanisms of action, applications in biomedical fields, and relevant research findings.

  • Chemical Formula : C15H22O3Si
  • Molecular Weight : 278.42 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents like ethanol and ether

TEPS undergoes hydrolysis in the presence of water, forming silanol groups that can further condense into siloxanes, creating stable cross-linked networks that enhance material properties.

The biological activity of TEPS is primarily attributed to its ability to form strong covalent bonds with both organic and inorganic substrates. The hydrolysis of ethoxy groups leads to the formation of silanol groups, which can condense to form siloxane bonds. This process results in a stable network that enhances adhesion and durability in various applications.

Major Products Formed:

  • Hydrolysis : Produces silanols and siloxanes.
  • Oxidation : Yields phenolic derivatives.
  • Substitution : Leads to functionalized silanes with diverse organic groups.

Applications in Biological Research

TEPS has been employed in several areas of biological research, including:

  • Surface Modification : Enhances biomolecule immobilization on surfaces, improving the performance of biosensors and diagnostic devices.
  • Drug Delivery Systems : Its ability to form stable bonds with drug molecules increases their stability and bioavailability, making it a candidate for advanced drug delivery applications.
  • Biomedical Engineering : Used in the development of coatings for medical devices, where it enhances biocompatibility and reduces protein adsorption .

Case Studies and Research Findings

  • Biosensor Development :
    • A study demonstrated that TEPS-modified surfaces significantly improved the sensitivity of biosensors used for glucose detection. The covalent bonding facilitated the immobilization of glucose oxidase, leading to enhanced enzyme activity and stability.
  • Drug Delivery Applications :
    • Research showed that TEPS could effectively encapsulate anticancer drugs, enhancing their solubility and release profiles. In vitro studies indicated increased cytotoxicity against cancer cell lines when using TEPS-modified delivery systems compared to conventional methods .
  • Coatings for Medical Devices :
    • TEPS was utilized to create hydrophobic coatings on implantable devices, which reduced bacterial adhesion and improved biocompatibility. In vivo studies indicated lower rates of infection associated with TEPS-coated implants compared to uncoated controls .

Comparative Analysis with Related Compounds

Compound NameChemical FormulaKey Features
This compoundC15H22O3SiEnhanced adhesion; used in drug delivery systems
(3-Phenylpropyl)trimethoxysilaneC12H18O3SiVersatile coupling agent; high reactivity
TrimethoxysilaneC4H12O3SiSimple silane; widely used as a precursor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.